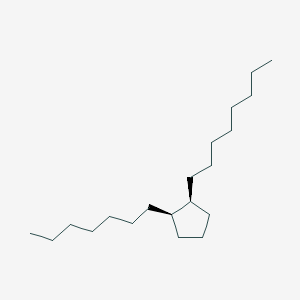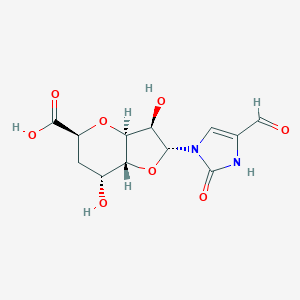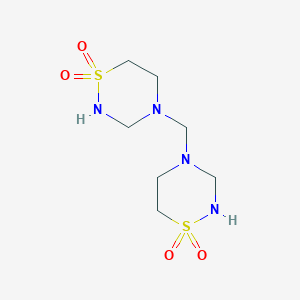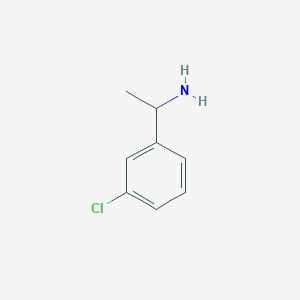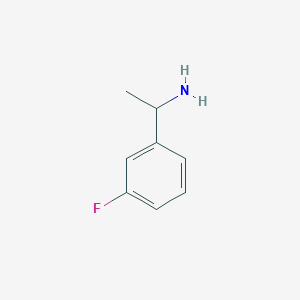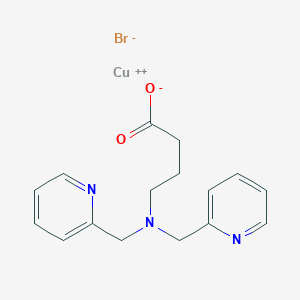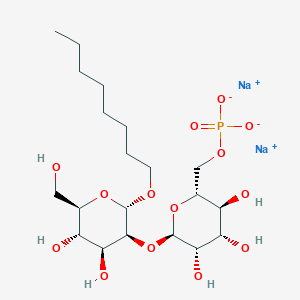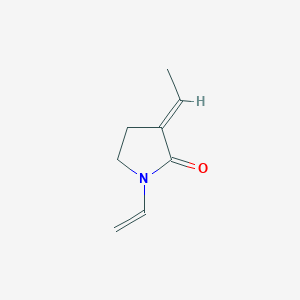
2-Pyrrolidinone, 1-ethenyl-3-ethylidene-, (3E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-ethenyl-3-ethylidene-, (3E)-, also known as N-ethyl-2-vinylpyrrolidinone or NEVP, is a chemical compound that belongs to the family of pyrrolidinone derivatives. NEVP has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of NEVP is not fully understood, but it is believed to interact with various biomolecules in the body, including proteins and nucleic acids. NEVP has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. NEVP has also been shown to exhibit antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
NEVP has been shown to have a range of biochemical and physiological effects, including the ability to cross the blood-brain barrier and interact with the central nervous system. NEVP has been shown to improve memory and cognitive function in animal studies and has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. NEVP has also been shown to exhibit anticancer properties and has potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
NEVP has several advantages for lab experiments, including its excellent solubility in water and organic solvents, making it easy to work with. However, the low yield of NEVP obtained through current synthesis methods and the high cost of the starting materials can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for research on NEVP. One area of interest is the development of new synthesis methods to increase the yield of NEVP and reduce the cost of production. Another area of interest is the development of NEVP-based drug delivery systems for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of NEVP and its potential applications in the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
NEVP can be synthesized through the reaction of ethyl acetoacetate with acetic anhydride and subsequent cyclization with ammonia. Another method involves the reaction of ethyl acetoacetate with vinyl magnesium bromide followed by cyclization with ammonia. The yield of NEVP obtained through these methods is relatively low, and alternative synthesis methods are being explored to increase the yield.
Wissenschaftliche Forschungsanwendungen
NEVP has been extensively studied for its potential applications in various fields such as polymer chemistry, drug delivery systems, and as a precursor for the synthesis of other pyrrolidinone derivatives. NEVP has been shown to exhibit excellent solubility in water and organic solvents, making it a promising candidate for the development of drug delivery systems. NEVP has also been used as a monomer in the synthesis of various polymers, including poly(2-Pyrrolidinone, 1-ethenyl-3-ethylidene-, (3E)-nylpyrrolidinone) and poly(N-vinylpyrrolidinone).
Eigenschaften
CAS-Nummer |
153954-47-3 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-ethenyl-3-ethylidene-, (3E)- |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(3E)-1-ethenyl-3-ethylidenepyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-6-9(4-2)8(7)10/h3-4H,2,5-6H2,1H3/b7-3+ |
InChI-Schlüssel |
YRFBEFZSVRNWBO-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C/1\CCN(C1=O)C=C |
SMILES |
CC=C1CCN(C1=O)C=C |
Kanonische SMILES |
CC=C1CCN(C1=O)C=C |
Synonyme |
1-ETHENYL-3-ETHYLIDENE-2-PYRROLIDONE(E-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






